

Foreword: A Multi-Faceted Approach to Structural Elucidation

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Compound of Interest

Compound Name: *1-(4-Piperidyl)acetone hydrochloride*

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In the realm of pharmaceutical development and chemical synthesis, an unambiguous understanding of a molecule's structure is the bedrock upon which all further research is built. The hydrochloride salt of 1-(4-Piperidyl)acetone, a piperidine derivative, serves as a quintessential example of a molecule where a combination of analytical techniques is required for comprehensive characterization. Piperidine-containing structures are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds.[1] This guide eschews a rigid, templated approach to present a logical, in-depth narrative on the elucidation of its molecular structure. We will explore the causality behind experimental choices, grounding our analysis in the principles of spectroscopic, crystallographic, and chromatographic techniques to provide a holistic and validated structural portrait.

Part 1: Foundational Molecular Identity

Before delving into complex analytical methodologies, establishing the molecule's basic identity is crucial. This foundational data provides the reference points for all subsequent spectral interpretation and structural validation.

1.1 Chemical and Physical Properties The compound is the hydrochloride salt of 1-(4-Piperidyl)acetone, formed by the acid-base reaction between the basic secondary amine of the piperidine ring and hydrochloric acid (HCl).[2] This conversion to a salt form is a common strategy in pharmaceutical chemistry to enhance the water solubility and bioavailability of amine-containing molecules.[2]

Property	Value	Source
IUPAC Name	1-(piperidin-4-yl)propan-2-one;hydrochloride	[3]
Molecular Formula	C ₈ H ₁₆ ClNO (or C ₈ H ₁₅ NO·HCl)	[3][4][5]
Molecular Weight	177.67 g/mol	[3][4]
CAS Number	83929-53-7	[3][5]
Canonical SMILES	CC(=O)CC1CCNCC1.Cl	[4][6]
InChIKey	HFRVRAMDPDHUSH-UHFFFAOYSA-N	[4]

1.2 Core Structural Components The structure is composed of three key features:

- **Piperidine Ring:** A saturated six-membered heterocycle containing one nitrogen atom. In this molecule, the substituents are at the 4-position.
- **Acetone Moiety:** A propan-2-one group attached to the piperidine ring via a methylene bridge.
- **Hydrochloride Salt:** An ionic bond between the protonated piperidinyll nitrogen (now a secondary ammonium cation, R₂NH₂⁺) and a chloride anion (Cl⁻).

Caption: Key functional components of the molecule.

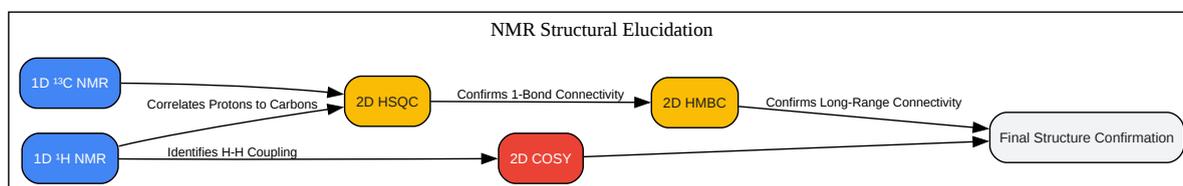
Part 2: Spectroscopic Fingerprinting for Structural Confirmation

Spectroscopy provides the most detailed, non-destructive insight into the molecular framework. Each technique probes different aspects of the structure, and together, they build a cohesive and validated picture.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is paramount for mapping the carbon-hydrogen framework of a molecule. For a hydrochloride salt, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it allows for the

observation of exchangeable protons (like N-H), which might be lost or broadened in other solvents.[7]

Workflow for NMR Analysis



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Caption: A typical workflow for NMR-based structure confirmation.

2.1.1 Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆) The protonated nitrogen atom induces a significant downfield shift for adjacent protons due to its positive charge.[7]

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
-CH ₃ (acetyl)	~2.1	Singlet (s)	3H	Isolated methyl group adjacent to a carbonyl.
-CH ₂ - (acetyl)	~2.5	Doublet (d)	2H	Methylene protons adjacent to the carbonyl and coupled to the C4-methine proton.
Piperidine C2,C6-H (axial)	~2.8 - 3.0	Multiplet (m)	2H	Protons adjacent to the deshielding N ⁺ H ₂ group.
Piperidine C3,C5-H (axial & eq.)	~1.5 - 1.8	Multiplet (m)	4H	Aliphatic protons on the piperidine ring.
Piperidine C4-H	~1.9 - 2.1	Multiplet (m)	1H	Methine proton at the point of substitution.
Piperidine C2,C6-H (equatorial)	~3.2 - 3.4	Multiplet (m)	2H	Protons adjacent to the deshielding N ⁺ H ₂ group.
N ⁺ H ₂	~8.5 - 9.5	Broad Singlet (br s)	2H	Exchangeable protons on the positively charged nitrogen, significantly deshielded.

2.1.2 Predicted ^{13}C NMR Spectrum (125 MHz, DMSO- d_6) The carbonyl carbon is the most downfield signal, a characteristic feature of ketones.

Carbon Assignment	Predicted δ (ppm)	Rationale
-CH ₃ (acetyl)	~30	Aliphatic methyl carbon.
-CH ₂ - (acetyl)	~45	Methylene carbon adjacent to the carbonyl.
C4 (piperidine)	~35	Methine carbon at the point of substitution.
C3, C5 (piperidine)	~30	Methylene carbons beta to the nitrogen.
C2, C6 (piperidine)	~48	Methylene carbons alpha to the protonated nitrogen.
C=O (carbonyl)	~208	Ketone carbonyl carbon, highly deshielded.

2.2 Mass Spectrometry (MS) Mass spectrometry is employed to confirm the molecular weight and deduce structural information from fragmentation patterns. Electrospray ionization (ESI) is the ideal technique for this polar, pre-ionized molecule. The analysis would detect the cationic part of the molecule, $[\text{C}_8\text{H}_{15}\text{NO} + \text{H}]^+$.

- Expected Molecular Ion: The observed mass would correspond to the free base, 1-(piperidin-4-yl)propan-2-one, which has a molecular weight of 141.21 Da.^[4] In positive ion mode ESI, the primary observed peak would be the protonated molecule $[\text{M}+\text{H}]^+$ at $m/z \approx 142.1$.
- Key Fragmentation Pathways:
 - Loss of Acetone Moiety: Cleavage of the bond between the piperidine ring and the side chain, leading to a fragment corresponding to the piperidinylium cation.
 - Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom within the ring, a characteristic pathway for cyclic amines.

- Loss of CH_3CO : A fragment corresponding to the loss of the acetyl group (m/z 43), resulting in a peak at $m/z \approx 99$.

2.3 Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective method for identifying key functional groups based on their characteristic vibrational frequencies.

Functional Group	Predicted Wavenumber (cm^{-1})	Vibration Type	Rationale
$\text{N}^+\text{-H}$	2400 - 2800 (broad)	Stretch	Characteristic broad absorption for a secondary ammonium salt.[2]
C-H (sp^3)	2850 - 3000	Stretch	Aliphatic C-H bonds in the piperidine ring and side chain.
C=O	1705 - 1725	Stretch	Strong, sharp peak typical for an aliphatic ketone.
C-N	1180 - 1250	Stretch	Vibration of the carbon-nitrogen bond in the piperidine ring.

Part 3: Definitive Structural Analysis and Purity

While spectroscopy provides a robust working model of the structure, crystallography offers the definitive proof of atomic arrangement in the solid state.

3.1 Single-Crystal X-Ray Crystallography This technique is the gold standard for unambiguous molecular structure determination. By diffracting X-rays off a single, well-ordered crystal, a three-dimensional electron density map can be generated, revealing precise atomic positions.

Experimental Protocol: Single-Crystal X-Ray Diffraction

- **Crystal Growth:** The primary challenge is growing a suitable single crystal. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion. Solvents like isopropanol, ethanol, or mixtures with anti-solvents like diethyl ether are common choices for recrystallizing hydrochloride salts.[8]
- **Data Collection:** A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to determine the unit cell dimensions and space group.[9] The structure is then solved using direct methods or Patterson methods to obtain an initial model, which is subsequently refined to best fit the experimental data.
- **Expected Outcome:** The analysis would provide:
 - **Unambiguous Connectivity:** Absolute confirmation of the atomic connections.
 - **Conformation:** The piperidine ring is expected to adopt a stable chair conformation.[10][11]
 - **Stereochemistry:** Confirmation that the molecule is achiral.[4]
 - **Ionic Interaction:** Direct visualization of the $N^+ \cdots H \cdots Cl^-$ ionic bond, including precise bond lengths and angles, confirming the salt's nature.

3.2 Chromatographic Purity Assessment High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of the compound and for quantitative analysis.

- **Methodology:** A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (containing an ionic modifier like ammonium acetate) would be a standard approach.[12]
- **Detection:** Given the lack of a strong UV chromophore, detection can be challenging. A universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) would be suitable.[13] Alternatively, coupling the HPLC system to a mass

spectrometer (LC-MS) provides both high sensitivity and mass confirmation of the eluted peak.^{[12][14]}

Part 4: Safety and Handling

Proper handling of any chemical intermediate is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from structurally related piperidine derivatives and hydrochloride salts provides a reliable guide.

- Hazards: The compound is expected to be a skin and serious eye irritant. Inhalation of dust may cause respiratory irritation.^{[15][16][17]}
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.^{[15][16]} Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.^[15] Hydrochloride salts can be hygroscopic; storage in a desiccator may be necessary.
- Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, regional, and national regulations.^[15]

Conclusion

The molecular structure of **1-(4-Piperidyl)acetone hydrochloride** is best understood not through a single measurement, but through the convergence of evidence from multiple analytical techniques. NMR spectroscopy maps the C-H framework, mass spectrometry confirms the molecular weight, and IR spectroscopy identifies key functional groups. Finally, X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure and the nature of the ionic interactions. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for any subsequent research or development activities.

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